Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 436.02558 g/mol. It is classified under the category of diethyl esters and is notable for its potential applications in medicinal chemistry, particularly in drug development and synthesis due to its structural properties and functional groups.
This compound is synthesized from nonanedioic acid derivatives, specifically through the reaction involving 3-amino-1-cyclohexyl-1-hydroxypropyl. The compound's CAS registry number is 93942-59-7, and it is also recognized by its EINECS number 300-613-6. The IUPAC name reflects its structural complexity, indicating the presence of both ester and amine functional groups.
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride falls under the classification of organic compounds, specifically within the subcategories of amino acids and derivatives, esters, and cyclic compounds. Its unique structure makes it a candidate for various pharmaceutical applications.
The synthesis of diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride typically involves several steps:
The molecular structure of diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride can be represented using various chemical notation systems:
CCOC(=O)CCCCCCC(C(=O)OCC)C(CCN)(C1CCCCC1)O.Cl
InChI=1S/C22H41NO5.ClH/c1-3-27-20(24)15-11-6-5-10-14-19(21(25)28-4-2)22(26,16-17-23)18-12-8-7-9-13-18;/h18-19,26H,3-17,23H2,1-2H3;1H
The compound features:
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in pharmaceuticals.
The mechanism of action for diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride remains largely speculative but may involve:
The physical properties of diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 436.02558 g/mol |
Boiling Point | 515.5 °C |
Flash Point | 265.6 °C |
LogP (octanol-water partition coefficient) | 4.19 |
Topological Polar Surface Area | 98.8 Ų |
Key chemical properties include:
Property | Value |
---|---|
Number of Hydrogen Bond Donors | 3 |
Number of Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 18 |
Enthalpy of Vaporization | 90.62 kJ/mol |
These properties indicate a relatively stable compound with significant potential for interactions in biological systems.
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride has several potential scientific uses:
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6